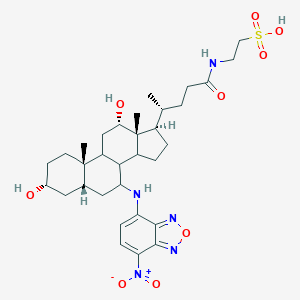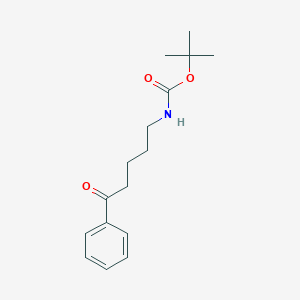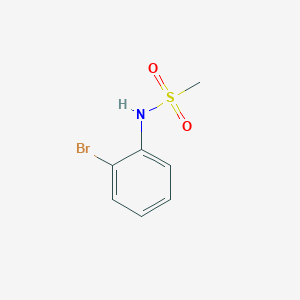
5-Prop-1-ynylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Prop-1-ynylpyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as propiolactone or β-propiolactone and is a cyclic ester of propenoic acid. This compound is widely used in the synthesis of various chemicals and materials due to its unique properties and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Prop-1-ynylpyrrolidin-2-one involves the formation of covalent bonds with various functional groups, including amino, hydroxyl, and carboxyl groups. The compound can also react with nucleic acids, leading to the formation of adducts that can cause DNA damage and cell death.
Efectos Bioquímicos Y Fisiológicos
5-Prop-1-ynylpyrrolidin-2-one has various biochemical and physiological effects, including its ability to cross-link proteins and nucleic acids. The compound can also cause DNA damage and cell death, leading to its potential application in cancer therapy. Additionally, it has been shown to have antiviral and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Prop-1-ynylpyrrolidin-2-one has several advantages and limitations for lab experiments. One of the main advantages is its reactivity, which makes it an excellent cross-linking agent for proteins and nucleic acids. However, the compound is highly reactive and can cause DNA damage, which can limit its use in certain applications. Additionally, the compound is highly toxic and can pose a significant risk to researchers working with it.
Direcciones Futuras
There are several future directions for the research and development of 5-Prop-1-ynylpyrrolidin-2-one. One potential application is in the development of new cancer therapies, where the compound can be used to cross-link proteins and nucleic acids, leading to cell death. Additionally, the compound can be used in the development of new antibiotics due to its antiviral and antibacterial properties. Further research is needed to explore the potential applications of 5-Prop-1-ynylpyrrolidin-2-one in these and other fields.
Conclusion
In conclusion, 5-Prop-1-ynylpyrrolidin-2-one is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the full potential of this compound in various fields.
Métodos De Síntesis
The synthesis of 5-Prop-1-ynylpyrrolidin-2-one involves the reaction of propargyl alcohol with pyrrolidone in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, and the product is obtained in high yield. The compound can also be synthesized via the oxidation of propylene oxide or the reaction of propionic acid with acetylene.
Aplicaciones Científicas De Investigación
5-Prop-1-ynylpyrrolidin-2-one has various scientific research applications due to its unique properties. It is widely used in the synthesis of various chemicals and materials, including polymers, resins, and pharmaceuticals. The compound is also used as a cross-linking agent for proteins and nucleic acids, and it can be used in the sterilization of medical equipment.
Propiedades
Número CAS |
122123-77-7 |
|---|---|
Nombre del producto |
5-Prop-1-ynylpyrrolidin-2-one |
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
5-prop-1-ynylpyrrolidin-2-one |
InChI |
InChI=1S/C7H9NO/c1-2-3-6-4-5-7(9)8-6/h6H,4-5H2,1H3,(H,8,9) |
Clave InChI |
YEQXZEKGPGBBAM-UHFFFAOYSA-N |
SMILES |
CC#CC1CCC(=O)N1 |
SMILES canónico |
CC#CC1CCC(=O)N1 |
Sinónimos |
2-Pyrrolidinone,5-(1-propynyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B37460.png)
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)
![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)